molecular formula C20H15ClN2O2 B11784545 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile CAS No. 1956369-52-0

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

Katalognummer: B11784545
CAS-Nummer: 1956369-52-0
Molekulargewicht: 350.8 g/mol
InChI-Schlüssel: OJAMBNUTPNGALQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a phenyl group attached to a nicotinonitrile core

Vorbereitungsmethoden

The synthesis of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound may involve the use of boronic acids or esters as reagents, with palladium catalysts facilitating the coupling process .

Analyse Chemischer Reaktionen

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

1956369-52-0

Molekularformel

C20H15ClN2O2

Molekulargewicht

350.8 g/mol

IUPAC-Name

2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3

InChI-Schlüssel

OJAMBNUTPNGALQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.